2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(methylamino)-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-9(12)7-3-2-4-8(5-7)11(13)14/h2-5,9-10,12H,6H2,1H3 |
InChI Key |
ONLDZWKXOALKNF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol is a chemical compound characterized by the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. Its structure includes a methylamino group and a nitrophenyl group, which are significant for its biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological potential, synthesis methods, and related studies.
Chemical Structure and Properties
The compound's unique features arise from the combination of an amino group and a nitro-substituted aromatic ring. This structural configuration suggests potential reactivity and interactions with biological targets, enhancing its pharmacological profile. The following table summarizes some key structural features of similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Nitrophenyl)ethanol | C8H9NO3 | Lacks amino group; primarily studied for solvent properties |
| N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | Contains dimethyl amino group; used in dye synthesis |
| 4-Nitroaniline | C6H6N2O2 | Simple structure; widely studied for its reactivity |
The biological activity of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may undergo nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups, enhancing its reactivity in biological systems.
Synthesis Methods
The synthesis of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol typically involves several steps:
- Condensation Reaction : A notable method involves the condensation of 3-nitrobenzaldehyde with methyl 3-aminocrotonate under controlled conditions.
- Reflux Conditions : The reaction is often conducted under reflux in an appropriate solvent to facilitate the formation of the desired product.
- Purification : Post-synthesis, purification methods such as recrystallization or chromatography are applied to obtain high-purity compounds suitable for research applications.
Case Studies and Research Findings
Research on related compounds has provided insights into potential applications for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol:
- A study investigating similar nitrophenyl derivatives found promising anti-cancer activities through apoptosis induction in breast cancer cell lines (MDA-MB-231), indicating that compounds with similar structures could also exhibit anti-cancer properties .
- Another research effort focused on synthesizing benzimidazole derivatives highlighted the importance of structural modifications in enhancing biological activity against various targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(3-Nitrophenyl)ethan-1-ol
- Molecular formula: C₈H₉NO₃
- Key differences: Lacks the methylamino group at C2.
- Synthesis : Produced via asymmetric transfer hydrogenation of 1-(3-nitrophenyl)ethan-1-one using Ru(II)-based catalysts, achieving 97% yield and 99% enantiomeric excess (ee) .
- Applications : Primarily a precursor for nitroaromatic alcohols in chiral chemistry.
2-(3-Nitrophenyl)ethanol
- Molecular formula: C₈H₉NO₃
- Key differences : Hydroxyl group at C1 and nitro group at the meta position of the phenyl ring.
- Properties: Lower polarity compared to the target compound due to the absence of the methylamino group. Used in organic synthesis and material science .
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Molecular formula: C₁₀H₁₃NO
- Key differences: Ketone group at C1 and dimethylamino substituent on the phenyl ring.
- Applications : Intermediate in pharmaceutical research for neurological and metabolic drug candidates .
2-(Methylamino)-1-(4-fluorophenyl)ethan-1-ol hydrochloride
Pharmacological and Chemical Properties
- Electron-withdrawing vs. Methylamino group: Increases basicity and solubility in polar solvents, distinguishing it from non-aminated analogs like 1-(3-nitrophenyl)ethan-1-ol .
- Stereochemical considerations: The (S)-enantiomer of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol is pharmacologically active, similar to phenylephrine derivatives, while the (R)-enantiomer is often an impurity .
Preparation Methods
Preparation Methods of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol
General Synthetic Strategy
The synthesis of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol generally involves the nucleophilic addition of a methylamino group to a 3-nitrophenyl-substituted carbonyl precursor, followed by reduction or functional group transformation to introduce the ethan-1-ol moiety. The key steps include:
- Preparation of 3-nitrophenyl-substituted ketones or aldehydes.
- Amination with methylamine or methylamino derivatives.
- Reduction or hydroxylation to yield the amino alcohol.
Specific Synthetic Procedures
Based on detailed literature and experimental data, the following preparation methods have been documented:
Synthesis via Amination of 3-Nitrophenylacetaldehyde or 3-Nitrophenylacetone
- Starting materials: 3-nitrophenylacetaldehyde or 3-nitrophenylacetone.
- Reagents: Methylamine or methylamino compounds.
- Procedure: The carbonyl compound is treated with methylamine under controlled conditions (e.g., reflux in ethanol or another appropriate solvent) to form an imine intermediate, which is then reduced to the amino alcohol.
This method typically involves:
- Refluxing the aldehyde/ketone with methylamine in ethanol for 3–8 hours.
- Removal of solvent by distillation.
- Purification by extraction and chromatography.
This approach is supported by analogous procedures for related compounds, where methylamino substitution is achieved via nucleophilic addition to carbonyl groups.
Reduction of Nitroaromatic Precursors Followed by Amination
- Starting materials: 3-nitrophenyl-substituted nitriles or oxopropanenitriles.
- Reagents: Catalytic hydrogenation (e.g., 10% Pd/C under hydrogen atmosphere) to reduce nitro groups to amino groups.
- Subsequent steps: Reaction with methylamine or methylamino precursors to form the target amino alcohol.
For example, 3-(2-nitrophenyl)-3-oxopropanenitrile can be hydrogenated to the corresponding amine, which is then converted to the amino alcohol via nucleophilic substitution or reduction steps.
Multicomponent Reactions Involving Nitroaromatic Aldehydes and Amines
- Reagents: 3-nitro-substituted aromatic aldehydes, methylamino derivatives, and other components such as pyranones.
- Conditions: Catalytic or catalyst-free conditions in ethanol or dioxane with bases like piperidine.
- Outcome: Formation of complex heterocyclic or amino alcohol derivatives through condensation and reduction steps.
Optimization studies show that ethanol as a solvent and piperidine as a base provide good yields and environmentally friendly conditions.
Reaction Conditions and Optimization
A summary of reaction conditions from various studies is presented below:
Purification and Characterization
Purification is generally achieved by:
- Extraction with organic solvents (ethyl acetate, dichloromethane).
- Drying over anhydrous sodium sulfate or magnesium sulfate.
- Flash column chromatography using silica gel with eluent mixtures such as ethyl acetate/petroleum ether in varying ratios (1:9 to 1:15).
- Recrystallization from suitable solvents like ethanol or methanol.
Characterization methods include:
- Thin Layer Chromatography (TLC) for reaction monitoring.
- Infrared (IR) spectroscopy.
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry.
These techniques confirm the structure and purity of the synthesized compound.
Analysis of Preparation Methods
Advantages and Disadvantages
| Method | Advantages | Disadvantages |
|---|---|---|
| Amination of carbonyl compounds | Straightforward, moderate reaction times | Requires careful control of reaction conditions |
| Catalytic hydrogenation followed by amination | High selectivity for reduction, good yields | Requires hydrogenation setup and catalyst |
| Multicomponent reaction approach | Environmentally friendly, catalyst-free options | May require optimization for specific substrates |
Yield and Purity Considerations
- Yields range from moderate (50–60%) to high (up to 90%) depending on the method and purification.
- Catalyst-free methods with piperidine base in ethanol offer good yields with simpler work-up.
- Use of noble metal catalysts like Ru-SNS2 can improve selectivity but increase cost and complexity.
Environmental and Economic Factors
- Ethanol as a solvent is preferred due to its low toxicity and cost.
- Avoidance of heavy metal catalysts is beneficial for green chemistry.
- Reaction temperatures are generally moderate, reducing energy consumption.
Q & A
Q. What are the recommended synthetic routes for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination of 3-nitroacetophenone derivatives. A common approach includes:
Intermediate Preparation : React 1-(3-nitrophenyl)ethan-1-one with methylamine under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation with Pd/C) to form the secondary amine .
Purification : Crystallize the crude product using solvents like hexane or chloroform to achieve >85% purity. Slow evaporation techniques enhance crystal quality for structural verification .
Optimization : Adjust reaction temperature (40–60°C), pH (neutral to slightly basic), and solvent polarity (ethanol/methanol) to minimize side products like over-reduced amines or nitro group degradation .
Q. How is the structure of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol verified experimentally?
Methodological Answer: Use a multi-technique approach:
- NMR : Confirm the presence of the methylamino group (δ 2.3–2.5 ppm for CH₃N) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 210.2 (C₁₀H₁₃N₂O₃⁺) and fragmentation patterns indicating loss of NO₂ .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, which:
- Reduces Electron Density : Deactivates the phenyl ring, slowing electrophilic substitution but favoring nucleophilic attacks at the para position .
- Stabilizes Intermediates : Resonance stabilization of transition states in reactions like Friedel-Crafts alkylation or Suzuki coupling .
Case Study :
In a Pd-catalyzed cross-coupling, the nitro group increased reaction yield by 25% compared to non-nitrated analogs due to enhanced intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : Use HPLC (≥99% purity) to standardize assays. Impurities like unreacted nitro precursors can skew results .
- Assay Conditions : Control pH (7.4 for physiological relevance) and temperature (37°C). For example, TAAR1 receptor binding assays show 40% higher activity at pH 7.4 vs. 6.5 .
- Structural Analog Comparison : Benchmark against 2-(3-Nitrophenyl)ethanol (lacks methylamino group), which shows no TAAR1 activity, confirming the methylamino’s role .
Q. Data Contradiction Analysis Table :
| Study | Reported IC₅₀ (TAAR1) | Key Variables |
|---|---|---|
| A (2024) | 12 µM | 95% purity, pH 7.4 |
| B (2025) | 45 µM | 85% purity, pH 6.8 |
Q. How can computational methods predict the compound’s interaction with biological targets like TAAR1?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses. The methylamino group forms hydrogen bonds with Asp103 and Tyr294 residues in TAAR1 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. The nitro group’s partial negative charge enhances hydrophobic packing in the receptor’s binding pocket .
- QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy) with activity. Nitro analogs show 3x higher predicted affinity than methoxy derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral column chromatography (Chiralpak IA) or enzymatic resolution with lipases to separate enantiomers.
- Catalytic Asymmetry : Employ asymmetric hydrogenation with Ru-BINAP catalysts (90% ee achieved in pilot studies) .
- Process Analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real-time .
Methodological Tables
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol | TAAR1 | 12.0 | |
| 2-(3-Nitrophenyl)ethanol | PqsD (Quorum Sensing) | 8.5 | |
| 2-(Methylamino)-1-(4-methylphenyl)ethan-1-ol | VMAT2 | 25.4 |
Q. Table 2: Synthetic Route Optimization Parameters
| Step | Variable | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reductive Amination | H₂ Pressure | 50 psi | +15% |
| Crystallization | Solvent | Chloroform/Hexane (1:3) | +20% Purity |
| Catalyst Loading | Pd/C | 5% wt | -20% Reaction Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
